molecular formula C21H17F2N5O3S B10856180 Darizmetinib CAS No. 2369583-33-3

Darizmetinib

Cat. No.: B10856180
CAS No.: 2369583-33-3
M. Wt: 457.5 g/mol
InChI Key: WBNMARNYIFMNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of darizmetinib involves the preparation of pyrazolopyridines. One method includes the reaction of 2,6-difluoro-3-nitrobenzoic acid with 5-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Chemical Reactions Analysis

Darizmetinib undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

Darizmetinib has several scientific research applications:

    Chemistry: It is used as a research tool to study the inhibition of MKK4 and its effects on signaling pathways.

    Biology: It helps in understanding cell proliferation and liver regeneration mechanisms.

    Medicine: It has potential therapeutic applications in promoting liver regeneration and preventing liver failure.

    Industry: It is used in the development of new drugs targeting MKK4 and related pathways .

Mechanism of Action

Darizmetinib exerts its effects by inhibiting MKK4, which leads to the enhancement of the MKK7 and JNK1 signaling pathways. This activation of transcription factors ATF2 and ELK1 promotes cell proliferation and liver regeneration. The molecular targets of this compound include MKK4, MKK7, and JNK1, which are key regulators of cellular signaling and regeneration .

Comparison with Similar Compounds

Darizmetinib is unique in its specific inhibition of MKK4, which distinguishes it from other similar compounds. Some similar compounds include:

Properties

CAS No.

2369583-33-3

Molecular Formula

C21H17F2N5O3S

Molecular Weight

457.5 g/mol

IUPAC Name

N-[2,6-difluoro-3-(5-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridine-3-carbonyl)phenyl]propane-1-sulfonamide

InChI

InChI=1S/C21H17F2N5O3S/c1-2-9-32(30,31)28-19-16(22)4-3-14(17(19)23)20(29)18-15-10-13(11-25-21(15)27-26-18)12-5-7-24-8-6-12/h3-8,10-11,28H,2,9H2,1H3,(H,25,26,27)

InChI Key

WBNMARNYIFMNEP-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=C(C=CC(=C1F)C(=O)C2=C3C=C(C=NC3=NN2)C4=CC=NC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.